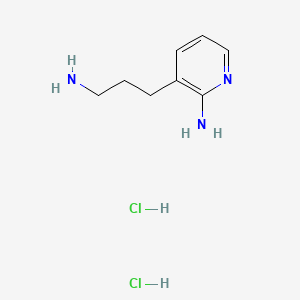

3-(3-Aminopropyl)pyridin-2-amine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H15Cl2N3 |

|---|---|

Molecular Weight |

224.13 g/mol |

IUPAC Name |

3-(3-aminopropyl)pyridin-2-amine;dihydrochloride |

InChI |

InChI=1S/C8H13N3.2ClH/c9-5-1-3-7-4-2-6-11-8(7)10;;/h2,4,6H,1,3,5,9H2,(H2,10,11);2*1H |

InChI Key |

OIRURFOLHMOZCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)N)CCCN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions:

Step 1 (Reduction):

- Reagents: 1.6 equivalents of LiAlH₄ in THF.

- Temperature: 35°C during reagent addition, followed by heating to 58–60°C.

- Scale: Demonstrated at multi-kilogram scale (e.g., 4 kg starting material).

- Yield: >90% for (R)-3-aminopiperidine intermediate.

Step 2 (Salt Formation):

Key Data:

| Parameter | Value | Source |

|---|---|---|

| LiAlH₄ Equivalents | 1.6 | |

| Reaction Temperature | 58–60°C | |

| Solvent | THF | |

| Final Purity | ≥98% |

Nucleophilic Substitution with 3-Chloropropylamine Hydrochloride

An alternative route utilizes 3-chloropropylamine hydrochloride as a precursor. While originally developed for N-(3-aminopropyl)methacrylamide hydrochloride, this method can be adapted:

Reaction Steps:

Alkylation: React 3-chloropropylamine hydrochloride with a pyridine derivative (e.g., 2-aminopyridine) under basic conditions.

Phthalimide Protection/Deprotection:

Salt Formation:

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Reaction Time (Step 1) | 1–5 hours | |

| Yield (Overall) | 87–93% | |

| Solvent for Salt Formation | THF |

Catalytic Cyclization of Diaminopentanoate Derivatives

A scalable industrial method involves cyclizing (R)-methyl 2,5-diaminopentanoate dihydrochloride:

Process Overview:

Key Advantages:

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scale Suitability |

|---|---|---|---|

| LiAlH₄ Reduction | High enantiomeric purity (≥99% ee) | Requires strict moisture control | Industrial (>1,000 kg) |

| Nucleophilic Substitution | Flexible precursor choice | Multiple protection/deprotection steps | Laboratory to pilot scale |

| Diaminopentanoate Cyclization | High yield (90–95%) | Requires cryogenic conditions | Industrial |

Purification and Characterization

Chemical Reactions Analysis

Structural Analysis and Reactivity

The compound features:

-

A pyridin-2-amine core with a 3-aminopropyl side chain.

-

Two protonatable amine groups (pyridine NH₂ and side-chain NH₂), stabilized as dihydrochloride salts.

Reactivity is expected at:

-

Primary amine (side chain): Susceptible to alkylation, acylation, or condensation.

-

Pyridine NH₂ group : May undergo electrophilic substitution or coordination chemistry.

Alkylation/Acylation of the Primary Amine

The side-chain primary amine can react with:

-

Alkyl halides : To form secondary/tertiary amines (e.g., in nucleophilic substitution).

-

Anhydrides/acid chlorides : To yield amides (e.g., methacrylic anhydride in ).

-

Carbonyl compounds : For Schiff base formation.

Example from Literature :

In , a similar primary amine (N-(3-aminopropyl)methacrylamide hydrochloride) underwent alkylation with methacrylic anhydride under basic conditions at 0–5°C to form methacrylamide derivatives. This suggests analogous reactivity for the target compound.

Protection/Deprotection Strategies

The primary amine’s reactivity can be modulated using:

-

Phthalimide protection (via Gabriel synthesis): As demonstrated in , potassium phthalimide reacts with chloropropyl intermediates to mask amines, later removed via hydrazinolysis.

Table 1: Protection/Deprotection Conditions

| Step | Reagent/Conditions | Outcome | Reference |

|---|---|---|---|

| Protection | Potassium phthalimide, 50–150°C | Phthalimido intermediate | |

| Deprotection | Hydrazine hydrate, ethanol, 0–100°C | Free amine regeneration |

Salt Formation and Acid-Base Reactions

The dihydrochloride form indicates:

-

Protonation stability : Both amines are protonated in acidic media (HCl) .

-

Deprotonation : Adjusting pH could liberate free bases for further reactions (e.g., in coupling reactions).

Electrophilic Aromatic Substitution (Pyridine Core)

The pyridin-2-amine moiety may undergo:

-

Halogenation : Directed by the NH₂ group (meta/para substitution).

-

Nitration/Sulfonation : Limited by the electron-rich aromatic system.

Example from Literature :

In , fluorinated pyridin-2-amine derivatives were synthesized via electrophilic substitution, highlighting the directing effects of NH₂ groups.

Coordination Chemistry

Both amine groups can act as ligands in metal complexes:

-

Transition metals : Formation of chelates with Cu²⁺, Ni²⁺, etc.

-

Applications : Catalysis or materials science (inferred from , where pyridin-2-amine intermediates are used in kinase inhibitor synthesis).

Comparative Reactivity with Analogues

Table 2: Reactivity of Related Compounds

Scientific Research Applications

Pharmaceutical Development

Drug Synthesis and Neurological Disorders

One of the primary applications of 3-(3-Aminopropyl)pyridin-2-amine dihydrochloride is as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structure allows for potential interactions with biological targets, which is crucial for developing new therapeutic agents. The compound has shown promise in the synthesis of polyampholytes through free radical batch-copolymerization with acrylic acid, demonstrating its versatility in drug formulation.

Case Study: Interaction Studies

Research indicates that this compound exhibits significant binding affinity to various biological targets. Interaction studies often utilize techniques such as surface plasmon resonance and isothermal titration calorimetry to assess these affinities, which are essential for evaluating its therapeutic potential.

Chemical Research

Polymer Chemistry

The compound has been utilized in polymer chemistry, particularly in the preparation of polyampholytes. These materials are synthesized via free radical copolymerization processes that involve monitoring the reactivity ratios through techniques like -NMR spectroscopy. This application highlights the compound's utility in developing new materials with specific properties for various applications.

Fluorescent Properties

Recent studies have explored the fluorescent properties of aminopyridines, including derivatives of this compound. These investigations focus on synthesizing multisubstituted aminopyridines that exhibit significant fluorescence, making them valuable in analytical chemistry and biological imaging .

Biological Studies

Antimicrobial and Antiparasitic Activities

The compound's structural features suggest potential antimicrobial and antiparasitic activities. For instance, modifications of related pyridine derivatives have been evaluated for their efficacy against Plasmodium falciparum, the causative agent of malaria. Such studies indicate that compounds with similar structures can be optimized for enhanced biological activity .

Therapeutic Potential in Epilepsy

There is ongoing research into the use of aminopyridine derivatives, including this compound, as non-nucleoside agonists for adenosine receptors, which could provide new avenues for treating pharmacoresistant epilepsy. This application underscores the compound's relevance in developing treatments for challenging medical conditions .

Summary Table of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders | Promising interactions with biological targets |

| Chemical Research | Used in polymer chemistry and synthesis of polyampholytes | Successful copolymerization with acrylic acid |

| Biological Studies | Investigated for antimicrobial and antiparasitic properties | Potential efficacy against Plasmodium falciparum |

| Epilepsy Treatment | Explored as a non-nucleoside agonist for adenosine receptors | Potential new treatment avenues for pharmacoresistant epilepsy |

Mechanism of Action

The mechanism of action of 3-(3-Aminopropyl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights structural and molecular differences between 3-(3-Aminopropyl)pyridin-2-amine dihydrochloride and related compounds:

Key Observations :

- Pyridine vs. Heterocyclic Cores: The target compound and 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride share a pyridine backbone but differ in substituents (aminopropyl vs. pyrrolidine). Pyrrolidine-containing compounds (e.g., ) exhibit cyclic amine structures, which may enhance rigidity and binding specificity compared to linear chains .

- Dihydrochloride Salts : All dihydrochloride salts (e.g., ) exhibit improved aqueous solubility over free bases, critical for in vitro assays. Molecular weight variations reflect differences in hydrocarbon substituents .

Biological Activity

3-(3-Aminopropyl)pyridin-2-amine dihydrochloride, also known by its CAS number 2138585-86-9, is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of a pyridine ring substituted with an aminopropyl group at the 3-position. Its dihydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.

Synthesis

Recent studies have focused on synthesizing various aminopyridine derivatives, including this compound. The synthesis typically involves the reaction of pyridine derivatives with appropriate amines under controlled conditions to yield the desired product with high purity and yield .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound has been investigated for its potential as a dual orexin receptor agonist, which may have implications for treating sleep disorders such as narcolepsy .

Pharmacological Effects

- Neuropharmacology : The compound has shown promise in modulating neuropeptide signaling pathways. For instance, it has been evaluated for its ability to enhance wakefulness and alleviate symptoms associated with orexin deficiency .

- Anticancer Activity : Preliminary studies suggest that derivatives of aminopyridines may exhibit cytotoxic effects against certain cancer cell lines. Compounds with similar structures have been shown to disrupt microtubule dynamics, leading to increased apoptosis in cancer cells .

- Antimicrobial Properties : Some aminopyridine derivatives have demonstrated antimicrobial activity against various pathogens. This suggests that this compound may also possess similar properties, warranting further investigation .

Case Studies and Experimental Data

Several studies have documented the effects of related compounds on biological systems:

These findings highlight the diverse potential applications of this compound in treating various health conditions.

Q & A

What are the most effective synthetic routes for 3-(3-aminopropyl)pyridin-2-amine dihydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, pyridine derivatives with halogen substituents (e.g., 6-bromo-3-(chloromethyl)pyridin-2-amine in ) can undergo alkylation with 3-aminopropylamine. Reaction temperature, solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents are critical for minimizing side products like over-alkylated species. Post-synthesis, dihydrochloride salt formation is achieved using HCl gas or concentrated HCl in anhydrous conditions to enhance stability and solubility .

Which spectroscopic and chromatographic methods are optimal for characterizing purity and structural confirmation?

- NMR Spectroscopy : H and C NMR can confirm the presence of the pyridine ring (δ 7.5–8.5 ppm for aromatic protons) and the aminopropyl chain (δ 1.5–3.0 ppm for methylene groups).

- Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H] for CHN·2HCl, expected m/z ~224.1 for the free base).

- HPLC : Purity ≥98% is achievable using reverse-phase C18 columns with UV detection at 254 nm, as demonstrated for structurally similar dihydrochloride salts ( –15).

How does the dihydrochloride form affect solubility and stability in aqueous buffers?

The dihydrochloride salt enhances water solubility due to ionic interactions. However, hygroscopicity can destabilize the compound during storage. Stability studies in PBS (pH 7.4) at 4°C show negligible degradation over 72 hours. For long-term storage, lyophilization in inert atmospheres is recommended .

What strategies resolve contradictions between experimental and computational spectral data (e.g., NMR chemical shifts)?

Discrepancies often arise from protonation states or solvent effects. For example, the aminopropyl chain’s NH groups may exhibit variable shifts depending on pH. Density Functional Theory (DFT) calculations using solvents like DO or DMSO-d improve alignment with experimental data. Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

How is this compound utilized in kinase inhibition studies, and what are key experimental controls?

In kinase assays (e.g., TrkA inhibition studies, as in ), the compound’s primary amine groups may interact with ATP-binding pockets. Key controls include:

- Negative Controls : DMSO-only treatments to exclude solvent effects.

- Positive Controls : Known kinase inhibitors (e.g., K252a for TrkA).

- Dose-Response Curves : IC determination across 0.1–100 µM concentrations.

What are common impurities in synthetic batches, and how are they quantified?

Impurities include unreacted starting materials (e.g., residual pyridine derivatives) and mono-hydrochloride byproducts. LC-MS with a charged aerosol detector (CAD) quantifies impurities at <2%. Preparative HPLC with gradient elution (water/acetonitrile + 0.1% TFA) isolates the dihydrochloride form .

How does structural modification of the pyridine ring or aminopropyl chain alter biological activity?

- Pyridine Modifications : Bromo or chloro substituents ( ) can enhance binding affinity but reduce solubility.

- Aminopropyl Chain Extension : Longer chains (e.g., 4-aminobutyl analogs in ) may improve cell membrane penetration but increase toxicity risks. Comparative studies require cytotoxicity assays (e.g., MTT) alongside target-specific activity screens .

What protocols mitigate hygroscopicity during storage and handling?

- Storage : Desiccated at −20°C under argon.

- Handling : Use anhydrous solvents (e.g., dry DMSO) for stock solutions.

- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) maintains stability for >6 months .

How is this compound integrated into polymer or nanoparticle drug-delivery systems?

The primary amine groups facilitate covalent conjugation to carboxylated polymers (e.g., PLGA) via EDC/NHS chemistry. For nanoparticle encapsulation, solvent evaporation techniques achieve loading efficiencies >80%, with dynamic light scattering (DLS) confirming particle size (100–200 nm) .

What computational tools predict interaction modes with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to receptors like TrkA. Protonation states at physiological pH are modeled using tools like PROPKA. Validation via mutagenesis studies (e.g., Ala scanning) confirms critical binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.